molecular formula C21H20N6O B2514226 5-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034229-17-7

5-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2514226
CAS RN: 2034229-17-7
M. Wt: 372.432
InChI Key: KTTQRTOMSAHHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide" is a derivative of the pyrazole class, which is known for its biological activities. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which is often used as a scaffold for developing new pharmaceuticals due to its versatility and the ease with which it can be functionalized.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via cyclization of β-enaminoketones. In the case of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, the synthesis process was characterized by spectral data including 1H-NMR, 13C-NMR, IR, MS, and elemental analysis . Although the exact synthesis route for the compound is not detailed in the provided papers, it is likely that a similar approach was used, involving the reaction of appropriate substituted pyridinyl and phenyl components under controlled conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. For instance, the title compound in one of the studies, which is closely related to the compound , was synthesized and its structure was analyzed, revealing that most atoms of the pyrazolo[3,4-b]pyridine system lie in one plane, with significant displacements for two adjacent carbon atoms . This planarity and the specific three-dimensional arrangement can affect the compound's ability to interact with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including alkylation, acylation, and sulfonation, which can modify their biological activity. The papers provided do not detail specific reactions for the compound , but they do mention that the synthesized compounds were bioassayed against phytopathogenic fungi, indicating that these compounds can interact with biological systems, likely through reactions with enzymes or receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like trifluoromethyl groups can increase the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes . The spectral data provided in the synthesis analysis can also give insights into the physical properties of the compound, such as its purity and the presence of functional groups.

Relevant Case Studies

The antifungal activities of the synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides were evaluated, with some compounds exhibiting moderate activities. Compounds 6a, 6b, and 6c showed more than 50% inhibition activities against Gibberella zeae at 100 µg/mL, which was better than commercial fungicides . Additionally, a series of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids were synthesized and showed moderate to good antibacterial, anti-inflammatory, and antioxidant activities . These case studies demonstrate the potential of pyrazole derivatives in developing new therapeutic agents.

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis Techniques and Biological Potentials : The synthesis of pyrazolopyrimidines and their derivatives, which share structural similarities with the queried compound, has been a focus for developing potential therapeutic agents. For example, research has demonstrated the synthesis of novel pyrazolopyrimidines derivatives with applications as anticancer and anti-inflammatory agents. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential in therapeutic applications (Rahmouni et al., 2016).

Antimicrobial Applications

Antibacterial Activity : Certain pyrazolopyridine derivatives, sharing a similar chemical backbone with the queried compound, have been synthesized and tested for their antibacterial activity. These studies revealed that such compounds exhibit moderate to good activity against various bacterial strains, showcasing their potential in addressing antibiotic resistance (Panda et al., 2011).

Chemical Properties and Functionalization

Chemical Functionalization and Reactivity : Investigations into the chemical properties and reactivity of pyrazole carboxamide derivatives have led to the synthesis of various compounds with potential applications in drug development and materials science. For instance, the functionalization reactions of pyrazole carboxylic acids and acid chlorides with diaminopyridine have been explored to create compounds with specific chemical characteristics (Yıldırım et al., 2005).

Antitubercular Agents

Antitubercular Drug Development : The design, synthesis, and biological evaluation of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as new anti-Mycobacterium tuberculosis agents highlight the compound's relevance in developing novel antitubercular drugs. These studies have identified compounds with promising in vitro potency and the potential to reduce bacterial burden in disease models, indicating the compound's utility in addressing tuberculosis (Tang et al., 2015).

properties

IUPAC Name

5-methyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-15-18(14-25-27(15)17-6-4-3-5-7-17)21(28)23-13-16-8-9-19(22-12-16)20-10-11-24-26(20)2/h3-12,14H,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTQRTOMSAHHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CN=C(C=C3)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.